2-bromo-2,2-difluoro-N-phenylacetamide
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Overview
Description
2-Bromo-2,2-difluoro-N-phenylacetamide is a chemical compound with the molecular formula C8H6BrF2NO. It is characterized by the presence of bromine, fluorine, and phenylacetamide groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2,2-difluoro-N-phenylacetamide can be synthesized through a reaction involving ethyl bromodifluoroacetate and neat simple aromatic amines. The reaction is typically carried out under reflux conditions in acetonitrile with methyl iodide for 24 hours, yielding 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide in 75% to 90% yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,2-difluoro-N-phenylacetamide undergoes various chemical reactions, including substitution and cyclization reactions. For example, it can participate in visible-light-promoted tandem radical intramolecular cyclization/heteroarylation reactions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methyl iodide, acetonitrile, and potassium carbonate. Reactions are often carried out under reflux conditions or with visible light irradiation .
Major Products Formed
Major products formed from reactions involving this compound include 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide and various cyclized products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-2,2-difluoro-N-phenylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-2,2-difluoro-N-phenylacetamide involves its ability to participate in radical and substitution reactions. The presence of bromine and fluorine atoms makes it a versatile reagent in organic synthesis, allowing it to form various products through different reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2,2-difluoroacetamide: Similar in structure but lacks the phenyl group.
2-Bromo-2,2-difluoro-N-methylacetamide: Similar but with a methyl group instead of a phenyl group.
2-Bromo-2,2-difluoro-N-phenylpropionamide: Similar but with an additional carbon in the acetamide chain
Uniqueness
2-Bromo-2,2-difluoro-N-phenylacetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound. Its phenyl group also contributes to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H6BrF2NO |
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Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-bromo-2,2-difluoro-N-phenylacetamide |
InChI |
InChI=1S/C8H6BrF2NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) |
InChI Key |
BYNRYSMTUCTWQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(F)(F)Br |
Origin of Product |
United States |
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